molecular formula C20H23N.2H2O.HCl B000110 Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride CAS No. 30778-27-9

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride

Cat. No. B000110
CAS RN: 30778-27-9
M. Wt: 313.43 Da.
InChI Key: VESPVWVRNNTIOQ-UHFFFAOYSA-N
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Description

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is a chemical compound related to the piperidine family, which includes various derivatives synthesized for exploring their structural, chemical, and physical properties. These derivatives have been synthesized through various methods and characterized by spectroscopic techniques and X-ray crystallography, revealing insights into their molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves condensation reactions, utilizing solvents like methylene dichloride and bases such as triethylamine. One example includes the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, demonstrating the use of p-chlorobenzene sulfonylchloride for condensation, further characterized by spectroscopic techniques and X-ray crystallography to confirm the molecular structure (Benakaprasad et al., 2007).

Molecular Structure Analysis

Crystallographic data analysis has shown that piperidine derivatives crystallize in various space groups, with the piperidine ring often adopting a chair conformation. The geometry around specific atoms, such as sulfur in sulfone derivatives, can be distorted from a regular tetrahedron, indicating the versatility and adaptability of piperidine derivatives in forming stable crystal structures with distinct geometrical arrangements (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including condensation and acylation, to introduce different functional groups into the piperidine framework. These reactions are key to modifying the chemical properties of piperidine derivatives, such as enhancing their reactivity or altering their physical properties for specific applications. The introduction of sulfonyl and chloro groups through specific reactions demonstrates the chemical versatility of these compounds (Prasad et al., 2008).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystallization patterns and molecular conformations, are closely related to their molecular structure. X-ray crystallography reveals that these compounds can crystallize in different crystal classes, with the piperidine ring often adopting a chair conformation, which is crucial for understanding the physical behavior and stability of these compounds under various conditions (Prasad et al., 2008).

Chemical Properties Analysis

The chemical properties of piperidine derivatives are influenced by their structural features, such as the presence of sulfonyl, chloro, and diphenyl groups. These features affect the reactivity, stability, and interactions of the molecules, which can be explored through spectroscopic methods and computational studies to understand their behavior in chemical reactions and potential applications in various fields (Prasad et al., 2008).

Scientific Research Applications

Impurity Identification in Pharmaceuticals

Cloperastine hydrochloride, a derivative of piperidine, is utilized in cough treatments. Research has been conducted to identify and quantify impurities in this substance, revealing significant findings regarding its purity and quality. This is critical for ensuring the safety and efficacy of the drug (Liu et al., 2020).

Synthesis of Disubstituted Piperidines

The synthesis of various disubstituted piperidine hydrochlorides, including those with benzyl groups, has been explored. These compounds are being tested for their pharmacological activity, indicating their potential in developing new therapeutic agents (Bachmann & Jenkins, 1951).

Antimicrobial Applications

A specific piperidine derivative was synthesized and screened for microbial activities. This research highlights the potential use of piperidine derivatives in combating various microbial infections (Ovonramwen, Owolabi & Oviawe, 2019).

Gastric Antisecretory Agents

Piperidine derivatives have been investigated for their potential as gastric antisecretory agents, useful in treating peptic ulcer disease. These studies have led to the development of compounds like fenoctimine, which demonstrate significant antisecretory effects without anticholinergic activity (Scott et al., 1983).

Metabolic Activity Studies

Research on certain piperidine derivatives has shown effects on metabolic activities in rats, such as influencing food intake and weight gain. This opens up potential avenues for studying obesity and related metabolic disorders (Massicot, Steiner & Godfroid, 1985).

Research Chemical Analysis

Studies have been conducted on substances like diphenidine, a piperidine derivative, to understand their chemical properties and potential impacts. This research is crucial for identifying and controlling new psychoactive substances (Wallach et al., 2015).

Safety And Hazards

The specific safety and hazard information for Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is not readily available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions. Always refer to the Safety Data Sheet (SDS) for detailed safety information.


Future Directions

The future directions for research on Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride are not specified in the sources I found. However, given its complex structure, it could be of interest in the development of new pharmaceuticals or materials.


Please note that this information is based on the sources available and may not be fully comprehensive. For more detailed information, please refer to specialized chemical literature or databases.


properties

IUPAC Name

1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESPVWVRNNTIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184796
Record name Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride

CAS RN

30778-27-9
Record name Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030778279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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